molecular formula C22H25N5O2 B7037024 6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one

6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B7037024
M. Wt: 391.5 g/mol
InChI Key: OLMFVHPVXWICSV-UHFFFAOYSA-N
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Description

6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with a unique structure that combines a quinoline core with a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine groups through a series of condensation and substitution reactions. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives

Scientific Research Applications

6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound shows potential as a lead molecule for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

    Industry: It is utilized in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and interaction kinetics help elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one: shares structural similarities with other quinoline derivatives, such as chloroquine and quinine.

    Pyrazole derivatives: Compounds like celecoxib and rimonabant also contain pyrazole rings and exhibit diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

IUPAC Name

6-[1-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methylamino]ethyl]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-14(16-6-8-20-17(11-16)7-9-21(28)25-20)24-13-19-15(2)26-27(3)22(19)29-18-5-4-10-23-12-18/h4-6,8,10-12,14,24H,7,9,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMFVHPVXWICSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CNC(C)C2=CC3=C(C=C2)NC(=O)CC3)OC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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